3-[2-(Trifluoromethyl)phenoxy]propanoic acid
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Overview
Description
3-[2-(Trifluoromethyl)phenoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: Production of trifluoromethyl-substituted alcohols.
Substitution: Generation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenoxy]propanoic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and specialty polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[2-(Trifluoromethyl)phenoxy]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-[2-(Trifluoromethyl)phenyl]propanoic acid
- 2-(Trifluoromethyl)hydrocinnamic acid
- 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
Comparison: 3-[2-(Trifluoromethyl)phenoxy]propanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for applications requiring high metabolic stability and membrane permeability. In contrast, similar compounds may lack these specific attributes, limiting their use in certain applications.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-4-8(7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJCNUCQTBMNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588178 |
Source
|
Record name | 3-[2-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-09-2 |
Source
|
Record name | 3-[2-(Trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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